molecular formula C12H11NO4 B1325495 2-(2,4-Dimethoxybenzoyl)oxazole CAS No. 898784-32-2

2-(2,4-Dimethoxybenzoyl)oxazole

Cat. No. B1325495
M. Wt: 233.22 g/mol
InChI Key: XYQLAFKYEMMWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-Dimethoxybenzoyl)oxazole” is a chemical compound with the molecular formula C12H11NO4 . It is an oxazole derivative, which means it contains an oxazole nucleus—a heterocyclic five-membered ring with one nitrogen atom and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “2-(2,4-Dimethoxybenzoyl)oxazole” includes a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C12H11NO4/c1-15-8-3-4-10 (16-2)9 (7-8)11 (14)12-13-5-6-17-12/h3-7H,1-2H3 .

Scientific Research Applications

Synthesis and Fluorescence Properties

Research has shown the synthesis of optically active oxazole derivatives, including those related to 2-(2,4-Dimethoxybenzoyl)oxazole. For instance, Tang and Verkade (1996) synthesized chiral auxiliary-bearing isocyanides as synthons, leading to the creation of strongly fluorescent oxazole derivatives. These compounds have high fluorescence quantum yields, indicating potential applications in fields requiring fluorescent materials (Tang & Verkade, 1996).

Novel Synthesis Methods

Shaw, Xu, and Hulme (2012) disclosed a concise synthesis of 2,4,5-trisubstituted oxazoles, including those related to 2-(2,4-Dimethoxybenzoyl)oxazole. They utilized a tandem Ugi/Robinson-Gabriel sequence, highlighting new approaches in oxazole synthesis (Shaw et al., 2012).

Gold-Catalyzed Oxidation in Oxazole Synthesis

Luo, Ji, Li, and Zhang (2012) developed a method for synthesizing oxazoles using a gold-catalyzed oxidation strategy. They explored the use of bidentate ligands to modulate the reactivity of α-oxo gold carbenes, suggesting this as a novel approach for synthesizing oxazole rings, which could include 2-(2,4-Dimethoxybenzoyl)oxazole (Luo et al., 2012).

Medicinal Chemistry of Oxazoles

Zhang, Zhao, and Zhou (2018) conducted a comprehensive review of oxazole-based compounds in medicinal chemistry. They noted the versatility of oxazole derivatives, including those structurally related to 2-(2,4-Dimethoxybenzoyl)oxazole, in treating various diseases due to their ability to bind with enzymes and receptors in biological systems (Zhang et al., 2018).

Luminescent Properties in Heterocycles

Eseola et al. (2011) studied the luminescent properties of oxazole-based heterocycles. They found that oxazole derivatives, potentially including 2-(2,4-Dimethoxybenzoyl)oxazole, exhibit higher photoluminescence efficiencies compared to their imidazole analogues. This implies possible applications in materials science and photonics (Eseola et al., 2011).

Future Directions

Oxazole derivatives, including “2-(2,4-Dimethoxybenzoyl)oxazole”, have been the focus of research due to their potential biological activities. They are considered significant heterocyclic nuclei and have received attention globally, leading researchers to synthesize diverse oxazole derivatives . The information presented in these studies can serve as a catalyst for new ideas in the pursuit of rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-8-3-4-9(10(7-8)16-2)11(14)12-13-5-6-17-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQLAFKYEMMWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=NC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642116
Record name (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethoxybenzoyl)oxazole

CAS RN

898784-32-2
Record name (2,4-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.